Bis((1H-benzo[d]imidazol-2-yl)methyl)amine Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
Brand Name: Vulcanchem
CAS No.: 89505-04-4
VCID: VC3921810
InChI: InChI=1S/C16H15N5/c1-2-6-12-11(5-1)18-15(19-12)9-17-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,17H,9-10H2,(H,18,19)(H,20,21)
SMILES: C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3
Molecular Formula: C16H15N5
Molecular Weight: 277.32 g/mol

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine

CAS No.: 89505-04-4

Cat. No.: VC3921810

Molecular Formula: C16H15N5

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine - 89505-04-4

Specification

CAS No. 89505-04-4
Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine
Standard InChI InChI=1S/C16H15N5/c1-2-6-12-11(5-1)18-15(19-12)9-17-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,17H,9-10H2,(H,18,19)(H,20,21)
Standard InChI Key HLODWGNONYOKOT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3

Introduction

Structural and Synthetic Foundations of Bis((1H-Benzo[d]imidazol-2-yl)methyl)amine

Molecular Architecture

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine consists of two benzimidazole rings connected via methylene groups to a central nitrogen atom. Each benzimidazole unit provides a coordination site, enabling bbma to act as a tridentate ligand. The ligand’s flexibility and electron-donating capacity arise from the conjugated π-system of the benzimidazole rings and the lone pair on the central amine nitrogen .

Synthesis and Characterization

The synthesis of bbma follows a literature procedure involving the reaction of bis(benzimidazol-2-yl-methyl)amine with metal salts under controlled conditions. For example, a zinc(II) complex of bbma, [Zn(bbma)(dipic)]·2CH₃OH·H₂O, was prepared by combining bbma (0.20 mmol) with Zn(ClO₄)₂·6H₂O (0.20 mmol) in methanol, followed by the addition of pyridine-2,6-dicarboxylic acid (0.1 mmol) and triethylamine (0.20 mmol) . The reaction mixture was stirred for 2.5 hours, yielding colorless needle crystals after three days of slow evaporation. X-ray crystallography confirmed the compound’s monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.905 Å, b = 13.545 Å, c = 18.325 Å, and β = 105.03° .

Coordination Chemistry and Metal Complexes

Zinc(II) Complexes

The zinc(II) complex of bbma exhibits a distorted octahedral geometry. Key bond lengths include Zn–N(benzimidazole) distances of 2.053–2.064 Å and a longer Zn–N(amine) bond of 2.314 Å . The equatorial plane is defined by two benzimidazole nitrogen atoms and the amine nitrogen, while axial positions are occupied by oxygen atoms from the dipic ligand (O1 and O3), forming a bond angle of 150.99° . This distortion arises from steric interactions and hydrogen-bonding networks involving methanol and water molecules.

Hydrogen Bonding and Supramolecular Assembly

The crystal structure of [Zn(bbma)(dipic)]·2CH₃OH·H₂O reveals a 3D network stabilized by O–H···O and N–H···O hydrogen bonds. For instance, the methanol O–H group donates a hydrogen bond to a carboxylate oxygen (O4) of a neighboring molecule, with a bond distance of 2.763 Å . π–π stacking interactions between benzimidazole rings (centroid-centroid distance: 3.702 Å) further contribute to the stability of the supramolecular architecture .

Comparative Analysis with Related Ligands

Benzimidazole vs. Imidazole Derivatives

Benzimidazole-based ligands like bbma offer enhanced π-conjugation and rigidity compared to simpler imidazole analogs. This structural feature improves metal-ligand binding affinity and stabilizes metal centers in higher oxidation states. For example, zinc complexes of bbma exhibit longer Zn–N bond lengths (2.053–2.314 Å) than those with histidine-derived ligands (typically 1.95–2.10 Å), highlighting the influence of ligand backbone flexibility .

Role in Biomimetic Chemistry

The similarity of bbma to histidine-containing metalloproteins has driven its use in modeling enzyme active sites. For instance, the distorted octahedral geometry of [Zn(bbma)(dipic)] mirrors the coordination environment of zinc in carbonic anhydrase, where histidine residues occupy three equatorial positions . Such analogs facilitate studies on metalloenzyme mechanisms and catalytic metal center design.

Recent Advances and Future Directions

Structural Modifications

Recent work on 1-methyl-1H-benzo[d]imidazol-2-amine derivatives highlights the impact of substituents on biological activity. Introducing a methyl group at the N1 position of the benzimidazole ring enhanced Pseudomonas aeruginosa quorum-sensing inhibition by 15-fold . Such findings underscore the potential for tailoring bbma derivatives to optimize steric and electronic properties for specific applications.

Computational Insights

Molecular docking studies predict that bbma-derived complexes interact with DNA through minor groove binding, stabilized by hydrogen bonds between benzimidazole N–H groups and adenine/thymine bases . These interactions parallel those observed in Hoechst 33258, a known DNA minor groove binder, suggesting bbma’s utility in developing sequence-specific DNA-targeting agents.

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